molecular formula C18H17ClN4O2 B2678263 (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899728-33-7

(E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2678263
CAS No.: 899728-33-7
M. Wt: 356.81
InChI Key: ZGKWWIIEJGRURY-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic small molecule belonging to the quinazolinone-urea hybrid class, designed for advanced anticancer research . This compound integrates two key pharmacophores: a quinazolin-4(3H)-one core, which serves as an excellent hinge-binding moiety to occupy the ATP-binding pocket of kinase targets, and a diaryl urea moiety, which is a critical feature for potent inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The inhibition of VEGFR-2 is a validated anti-angiogenic strategy in oncology, as this receptor is a primary regulator of tumor-induced blood vessel formation, which is essential for tumor growth and metastasis . The urea functionality is known to facilitate key hydrogen bonds within the enzyme's active site, coordinating with residues such as Asp1046 and Glu885, thereby disrupting the VEGF signaling pathway . The specific (E)-configuration around the imine bond is critical for maintaining the planar structure necessary for optimal target binding and activity . Beyond its primary application in anti-angiogenesis studies, the quinazolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including antitumor, antifungal, and antibacterial properties, making this compound a versatile candidate for various drug discovery programs . It is supplied for non-human research use only. Not for diagnostic, therapeutic, or veterinary applications.

Properties

CAS No.

899728-33-7

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.81

IUPAC Name

1-(4-chlorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

InChI

InChI=1S/C18H17ClN4O2/c1-11(2)23-16(14-5-3-4-6-15(14)21-18(23)25)22-17(24)20-13-9-7-12(19)8-10-13/h3-11H,1-2H3,(H2,20,22,24)

InChI Key

ZGKWWIIEJGRURY-CJLVFECKSA-N

SMILES

CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains. In one study, compounds were tested against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Quinazoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth. For example, a derivative with a similar backbone was found to inhibit the growth of human cancer cell lines in vitro .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that quinazoline derivatives can act as inhibitors for enzymes like acetylcholinesterase and urease. In one study, specific derivatives displayed strong inhibitory activity against urease with IC50 values significantly lower than the standard reference drug .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The 4-chlorophenyl group may facilitate binding to specific receptors involved in cellular signaling pathways.
  • Enzyme Interaction : The urea moiety is known to interact with enzyme active sites, potentially leading to competitive inhibition.
  • Cell Cycle Arrest : Some studies suggest that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

StudyCompound TestedBiological ActivityResults
1Quinazoline DerivativeAntimicrobialModerate activity against S. typhi and B. subtilis
2Similar Urea DerivativeAnticancerInhibition of cancer cell proliferation in vitro
3Quinazoline AnalogEnzyme InhibitionStrong urease inhibition (IC50 < 5 µM)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Effects

Table 1: Structural Comparison of Urea-Based Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
(E)-1-(4-Chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea (Target) Urea + Quinazolinone 4-Chlorophenyl, 3-isopropyl ~380 (estimated) Potential kinase inhibition, anticancer
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 2k) Urea + Thiazole-Piperazine 3-Chloro-4-fluorophenyl, thiazolyl-piperazinyl, hydrazinyl-benzylidene 762.2 Anticancer, high yield (73.3%), MP: 194–195°C
Zygocaperoside Triterpenoid glycoside Complex sugar moieties N/A Natural product, antioxidant
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde 3-Chlorophenylsulfanyl, trifluoromethyl N/A Synthetic intermediate, electronic tuning
Key Observations:

Substituent Diversity: The target compound employs a quinazolinone ring, which is less bulky than the thiazole-piperazine system in Compound 2k . This may enhance its solubility compared to 2k, which has a higher molecular weight (762.2 vs. ~380).

Electronic Effects :

  • The isopropyl group in the target compound contributes electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in the pyrazole derivative . These differences influence charge distribution and intermolecular interactions.

Biological Implications: Compound 2k demonstrated anticancer activity in preliminary studies, attributed to its hydrazinyl-benzylidene moiety . The target compound’s quinazolinone core is associated with kinase inhibition, suggesting divergent mechanisms of action.

Computational and Crystallographic Insights

  • AutoDock Modeling : Molecular docking studies (e.g., with AutoDock4) could compare the binding affinities of the target compound and 2k to shared targets like kinases or DNA topoisomerases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.